molecular formula C8H13ClN2O B13189808 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol

2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol

Cat. No.: B13189808
M. Wt: 188.65 g/mol
InChI Key: BAXADHXBWKUBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol is a pyrazole derivative characterized by a 1H-pyrazole core substituted with a chlorine atom at position 4, a propan-2-yl (isopropyl) group at position 1, and a hydroxymethyl (-CH2OH) side chain at position 3. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, as noted in related pyrazoline analogs .

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

2-(4-chloro-2-propan-2-ylpyrazol-3-yl)ethanol

InChI

InChI=1S/C8H13ClN2O/c1-6(2)11-8(3-4-12)7(9)5-10-11/h5-6,12H,3-4H2,1-2H3

InChI Key

BAXADHXBWKUBHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)Cl)CCO

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The key step involves coupling a pyrazole boronic acid ester with a chloro-substituted aromatic halide:

  • Reactants : 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester and 4-bromo-2-chlorobenzonitrile.
  • Catalyst : Palladium-based catalysts such as bis(triphenylphosphine)palladium(II) chloride or palladium acetate with triphenylphosphine.
  • Base : Sodium carbonate or potassium carbonate.
  • Solvent system : Mixtures such as tetrahydrofuran (THF)-water, THF-toluene-water, or acetone-water.
  • Conditions : Heating to 50-60°C, stirring for several hours (typically 3 hours).
  • Yield : Approximately 70-85% for the intermediate 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile.

This reaction benefits from optimized palladium loading (0.5–2 mol%) to reduce cost and palladium residues in the product. Phase transfer catalysts like tetrabutylammonium bromide (TBAB) may be used to enhance reaction efficiency. Isolation is achieved by solvent removal and precipitation with water or ethanol mixtures, avoiding extensive distillation steps.

Protective Group Removal and Conversion to Pyrazole

  • The tetrahydropyranyl protective group on the pyrazole nitrogen is removed by acidic treatment using 10% hydrochloric acid in ethanol or aqueous HCl at low temperatures (0–15°C).
  • The reaction time ranges from 0.5 to 5 hours, typically around 2 hours.
  • Neutralization with ammonia water and gradual addition of water precipitates the deprotected pyrazole intermediate.
  • Cooling the mixture to 0–5°C and stirring for several hours completes precipitation.
  • The isolated solid is filtered, washed with cold water:methanol mixtures, and dried under reduced pressure at 50–60°C.

Additional Coupling and Functionalization Steps

  • Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), N-hydroxybenzotriazole (HOBt), and bases like N,N-diisopropylethylamine (DIPEA) facilitate amide bond formation or further functionalization.
  • Reactions are typically carried out in dichloromethane (DCM) at room temperature.
  • Activated carbon and celite treatments are employed to remove impurities and palladium residues.

Summary Table of Key Reaction Parameters

Step Reactants/Conditions Catalyst/Base/Other Reagents Temperature (°C) Time (h) Yield (%) Notes
Suzuki Coupling Pyrazole boronic ester + 4-bromo-2-chlorobenzonitrile Pd(OAc)2/PPh3, Na2CO3 or K2CO3, TBAB 50–60 3 70–85 Phase transfer catalyst improves yield
Protective Group Removal Acidic hydrolysis with 10% HCl in EtOH or aqueous HCl HCl, NH3 (neutralization) 0–15 2 High Precipitation by water addition
Mitsunobu Reaction Pyrazole intermediate + DIAD + PPh3 DIAD, PPh3 Room temp 1–4 High Followed by Boc deprotection
Reduction (alternative step) Keto/aldehyde precursor + NaBH4 in EtOH NaBH4 10–30 1.5 High Yields hydroxyethyl derivative
Amide Coupling (if applicable) Pyrazole derivative + acid + EDCI + HOBt + DIPEA EDCI, HOBt, DIPEA Room temp 2–6 High Used for further functionalization

Research Findings and Optimization Insights

  • Reducing palladium catalyst loading to below 1 mol% significantly decreases cost and residual metal contamination without compromising yield.
  • Avoiding multiple distillation steps by using biphasic solvent systems (e.g., acetonitrile-water) simplifies isolation and enhances scalability.
  • Acidic deprotection at low temperature prevents side reactions and degradation of sensitive pyrazole moieties.
  • Use of phase transfer catalysts and optimized solvent mixtures improves reaction kinetics and product crystallinity.
  • Purification using activated carbon and celite filtration ensures removal of palladium residues and organic impurities, critical for pharmaceutical-grade material.
  • Overall yields for the multi-step synthesis reach approximately 80–85% with high purity (>98%) suitable for further pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form a hydrogen-substituted pyrazole.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethanal or 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethanoic acid.

    Reduction: Formation of 2-[4-Hydro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol.

    Substitution: Formation of 2-[4-Amino-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol or 2-[4-Hydroxy-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol.

Scientific Research Applications

2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ethan-1-ol groups can influence its binding affinity and specificity to these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs reported in the literature. Key differences in substituents, ring saturation, and side chains influence physicochemical properties and bioactivity.

Substituent Effects on Reactivity and Bioactivity

  • 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (Compound 4, ) Structure: Features a phenyl group at position 1 and a ketone (-COCH3) at position 3. Comparison: The phenyl group increases aromaticity but reduces solubility compared to the propan-2-yl group in the target compound. Data: Elemental analysis (Calcd: C, 74.61; H, 5.76; N, 8.70; Found: C, 74.59; H, 5.99; N, 8.67) confirms high purity .
  • 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one () Structure: A dihydro-pyrazoline (partially saturated pyrazole) with a 4-chlorophenyl group and a propan-2-yl-substituted phenyl ring. Comparison: The saturated ring enhances conformational flexibility, which may improve binding to enzymatic pockets. Bioactivity: Pyrazoline derivatives in this class exhibit antitumor and antimicrobial activities .

Impact of Halogenation and Side-Chain Modifications

  • 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one () Structure: Contains dual 4-chlorophenyl groups and a methyl-substituted pyrazole. Comparison: The dual chloro groups amplify electron-withdrawing effects, which could stabilize the aromatic system but reduce nucleophilic reactivity.
  • 2-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol () Structure: Includes an aminoethanol side chain and ethyl/methyl substituents. Comparison: The amino group enhances hydrogen-bonding capacity, which may improve target affinity compared to the hydroxymethyl group. However, the ethyl substituent is less bulky than propan-2-yl, reducing steric shielding effects.

Role of Bulky Substituents

  • 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethan-1-amine () Structure: Features a cyclopentyl group at position 1 and an amine side chain. Comparison: The cyclopentyl group is significantly bulkier than propan-2-yl, which may hinder metabolic degradation but also reduce solubility.

Biological Activity

The compound 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol , also known by its CAS number 1006682-87-6, belongs to a class of pyrazole derivatives that have garnered interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN3OC_{11}H_{12}ClN_3O with a molecular weight of 285.75 g/mol. Its structure features a pyrazole ring substituted with a chloro group and an isopropyl moiety, which may influence its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives, including the compound , exhibit various biological activities:

1. Anticancer Activity
Several studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have shown promising results in inhibiting specific kinases involved in cancer progression. The inhibition of VEGFR-2 kinase has been noted, which plays a crucial role in angiogenesis and tumor growth .

2. Antimicrobial Properties
Pyrazole derivatives have been explored for their antimicrobial potential. The presence of the chloro group and the pyrazole ring may enhance their interaction with microbial enzymes or receptors, leading to effective antimicrobial activity.

3. Anti-inflammatory Effects
Inhibition of inflammatory pathways has been reported for various pyrazole derivatives. The compound may modulate cytokine production or inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory properties.

The biological mechanisms underlying the activity of this compound are multifaceted:

1. Kinase Inhibition
Research has indicated that similar pyrazole compounds can act as selective inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition leads to reduced cell proliferation in cancer models .

2. Interaction with Androgen Receptors
Some derivatives have been identified as tissue-selective androgen receptor modulators (SARMs), suggesting potential applications in treating conditions like prostate cancer by modulating androgen receptor activity .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a related pyrazole derivative in inhibiting tumor growth in xenograft models. The compound demonstrated significant reduction in tumor size compared to control groups, suggesting strong anticancer properties.

Case Study 2: Antimicrobial Activity

In vitro assays showed that the compound exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Table: Biological Activities and IC50 Values

Activity TypeCompoundIC50 Value (µM)Reference
VEGFR-2 InhibitionSimilar Pyrazole1.46
CDK InhibitionRelated Derivative0.36 (CDK2)
AntibacterialTested Compound5.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.